

# In-Depth Technical Guide: 3-Oxocyclohexanecarbonitrile (CAS 17983-30-1)

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## Compound of Interest

Compound Name: 3-Oxocyclohexanecarbonitrile

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## Introduction

**3-Oxocyclohexanecarbonitrile**, identified by the CAS number 17983-30-1, is an organic compound featuring a cyclohexane ring substituted with both a ketone and a nitrile functional group.<sup>[1]</sup> This bifunctional nature makes it a versatile intermediate in organic synthesis, particularly for the preparation of more complex molecules in the pharmaceutical and agrochemical industries. Its reactivity is primarily dictated by the chemistry of the ketone and nitrile moieties, allowing for a range of chemical transformations. This guide provides a comprehensive overview of its chemical structure, properties, and a detailed experimental protocol for its synthesis.

## Chemical Structure and Properties

The chemical structure of **3-Oxocyclohexanecarbonitrile** consists of a six-membered carbon ring with a carbonyl group at position 3 and a nitrile group at position 1.

Synonyms:

- Cyclohexanecarbonitrile, 3-oxo-<sup>[1]</sup><sup>[2]</sup>
- 3-oxocyclohexane-1-carbonitrile<sup>[2]</sup>
- 1-cyanocyclohexan-3-one<sup>[2]</sup>

## Physicochemical Properties

A summary of the key physicochemical properties of **3-Oxocyclohexanecarbonitrile** is presented in the table below. These properties are a combination of experimentally derived and predicted values from various chemical databases.

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>9</sub> NO	[3]
Molecular Weight	123.15 g/mol	[1][2]
Appearance	Colorless to light yellow liquid	[1]
Boiling Point	270.8 ± 33.0 °C (Predicted)	[1]
Density	1.05 ± 0.1 g/cm <sup>3</sup> (Predicted)	[1]
Storage Temperature	2-8°C	[1]
Topological Polar Surface Area	40.9 Å <sup>2</sup>	[3]
Hydrogen Bond Acceptor Count	2	[3]
Hydrogen Bond Donor Count	0	[3]
Complexity	165	[3]

## Spectroscopic Data

While specific spectra are not provided here, spectroscopic data such as <sup>1</sup>H NMR, <sup>13</sup>C NMR, and FTIR are crucial for the structural confirmation of **3-Oxocyclohexanecarbonitrile**. For instance, in a study on the preparation of chiral 3-oxocycloalkanecarbonitriles, the following spectral data for the (R)-enantiomer were reported:

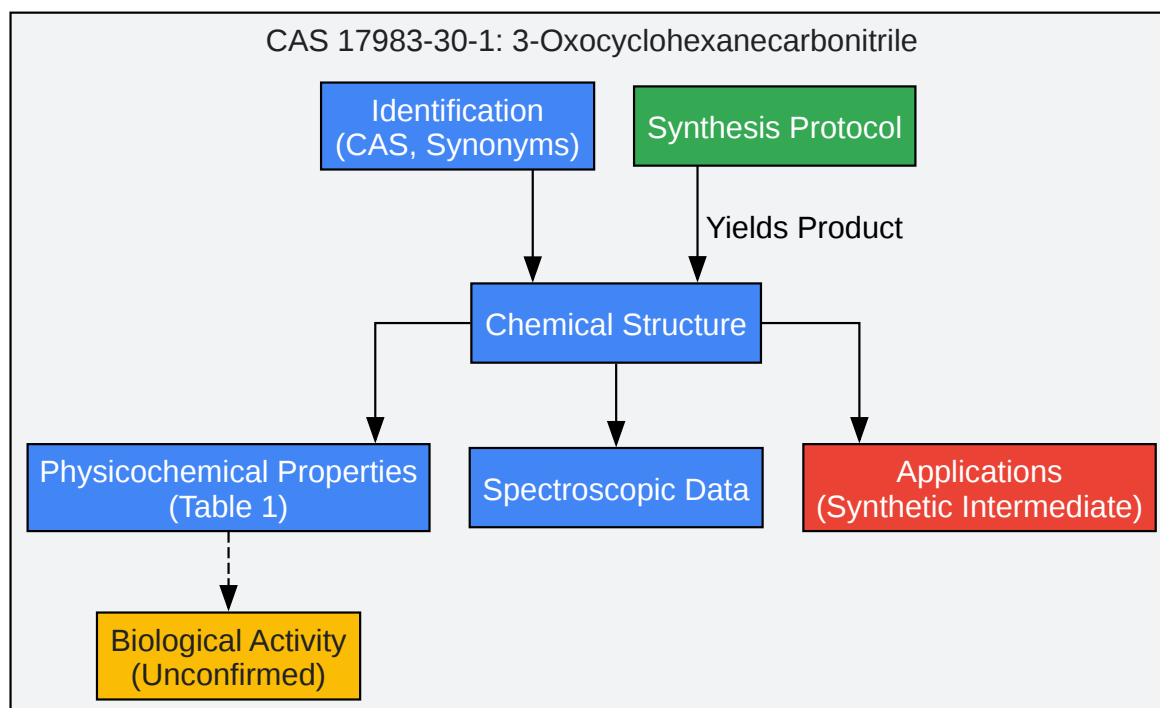
- <sup>1</sup>H NMR (CDCl<sub>3</sub>): δ 3.26–3.15 (m, 1H), 2.68–2.42 (m, 4H), 2.38–2.21 (m, 2H)
- <sup>13</sup>C NMR (CDCl<sub>3</sub>): δ 212.7, 120.8, 41.4, 36.7, 27.4, 25.6
- FTIR (KBr, cm<sup>-1</sup>): 3480, 2984, 2921, 2243, 1747, 1461, 1405, 1152, 1141, 908

- HRMS (ESI)  $m/z$   $[M+H]^+$ : calculated for  $C_6H_8NO$  110.0606, found 110.0600[4]

## Biological Activity and Mechanism of Action

Some commercial suppliers suggest that **3-Oxocyclohexanecarbonitrile** may possess analgesic and anti-inflammatory properties, potentially through the inhibition of prostaglandin synthesis. However, a thorough review of peer-reviewed scientific literature did not yield specific studies to substantiate these claims or elucidate a precise mechanism of action for this compound. The general mechanism of inflammation involves the conversion of arachidonic acid to prostaglandins by cyclooxygenase (COX) enzymes.[5][6] Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting these COX enzymes.[5] Without dedicated research on **3-Oxocyclohexanecarbonitrile**, its interaction with this or any other signaling pathway remains speculative.

Due to the lack of established biological activity and mechanism of action, a signaling pathway diagram cannot be provided. Instead, a logical workflow for the technical information presented in this guide is shown below.



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Logical flow of information for **3-Oxocyclohexanecarbonitrile**.

## Experimental Protocols

The following section details a well-documented method for the synthesis of **3-Oxocyclohexanecarbonitrile**.

### Synthesis of 3-Oxocyclohexanecarbonitrile from 2-Cyclohexen-1-one

This protocol describes the conversion of 2-cyclohexen-1-one to **3-oxocyclohexanecarbonitrile**.<sup>[1][7]</sup>

Materials:

- 2-Cyclohexen-1-one
- Sodium methanolate (30% solution in methanol)
- Hydrogen cyanide
- 85% Phosphoric acid
- 500 ml three-necked flask with stirrer
- Distillation apparatus with column head and zeolite

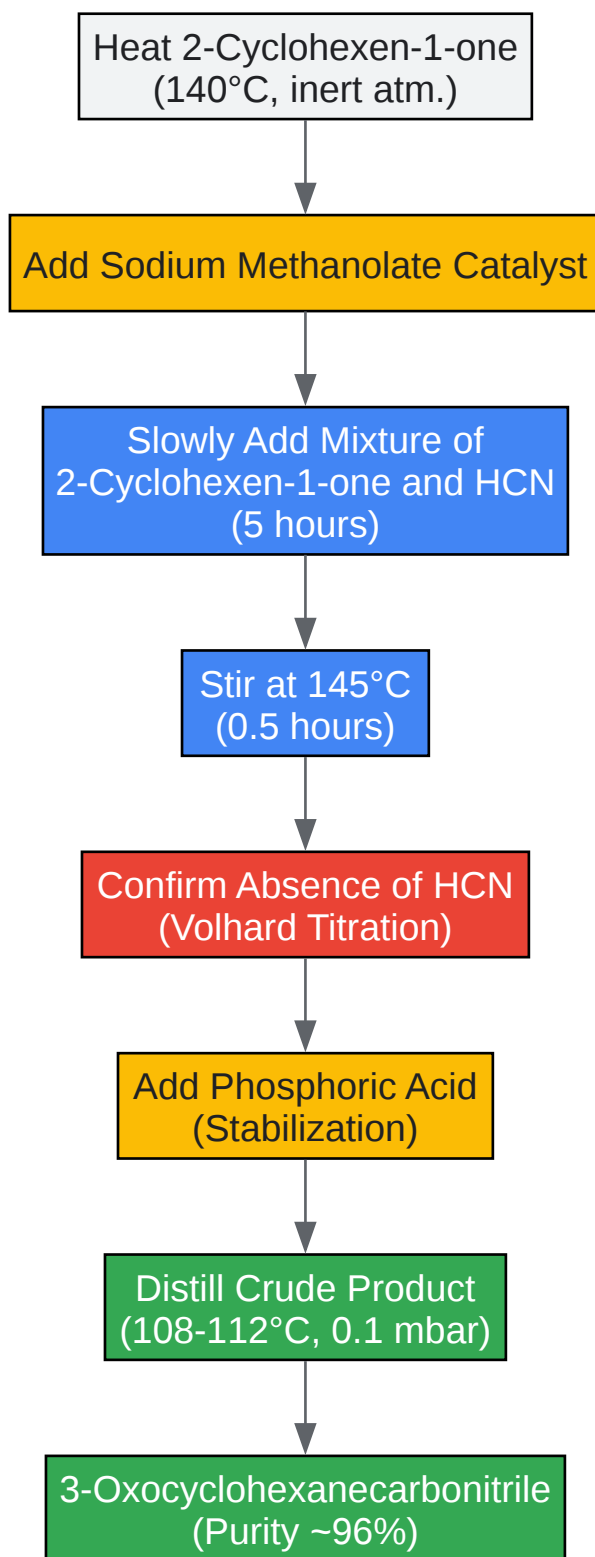
Procedure:

- Initial Setup: In a 500 ml glass flask equipped with a stirrer, add 100 g (1.04 mol) of 2-cyclohexen-1-one and heat to 140°C under an inert atmosphere.<sup>[1][7]</sup>
- Catalyst Addition: Add 1.2 g of a 30% sodium methanolate solution to the reaction system.<sup>[1][7]</sup>
- Reagent Addition: Prepare a mixture of 100 g (1.04 mol) of 2-cyclohexen-1-one and 40.2 g (1.49 mol) of hydrogen cyanide. Add this mixture slowly and dropwise to the vigorously

stirred initial reaction mixture over a period of 5 hours. The reaction mixture will change color to yellow-orange.<sup>[1][7]</sup>

- **Reaction Completion:** After the dropwise addition is complete, continue to stir the reaction mixture at 145°C for an additional 30 minutes.<sup>[1][7]</sup>
- **Quenching and Analysis:** Determine the amount of free hydrogen cyanide in the reaction mixture using Volhard titration to ensure no free HCN is present.<sup>[1][7]</sup>
- **Stabilization:** Add 1.0 g of 85% phosphoric acid to stabilize the reaction mixture.<sup>[1][7]</sup>
- **Purification:** Transfer the crude product to a distillation apparatus. Collect the fractions at 108-112°C under a pressure of 0.1 mbar.<sup>[1][7]</sup>
- **Yield and Purity:** The expected total yield is approximately 87.7% based on hydrogen cyanide, with the distilled product having a purity of around 96% as determined by GC analysis.<sup>[1][7]</sup>

The workflow for this synthesis is visualized in the diagram below.



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Workflow for the synthesis of **3-Oxocyclohexanecarbonitrile**.

## Safety and Handling

**3-Oxocyclohexanecarbonitrile** is classified as an acute toxic and irritant.[2] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

## Conclusion

**3-Oxocyclohexanecarbonitrile** is a valuable chemical intermediate with well-defined physical and chemical properties. The synthetic route from 2-cyclohexen-1-one is established and provides a good yield of the product. While there are some indications of potential biological activity, these claims are not yet supported by robust scientific evidence. Further research is needed to explore its pharmacological potential and to elucidate any underlying mechanisms of action. This guide provides a solid foundation of the current knowledge of CAS 17983-30-1 for researchers and professionals in the field of drug development and organic synthesis.

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